molecular formula C12H16ClN3O3 B7555781 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid

2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid

Cat. No. B7555781
M. Wt: 285.73 g/mol
InChI Key: KOXXIYRNAGTKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid, also known as CP-690,550, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid can reduce the production of cytokines and other inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid has been shown to reduce inflammation in animal models of autoimmune diseases. It has also been shown to reduce the severity of symptoms in human clinical trials of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid is its specificity for JAKs, which makes it a promising candidate for the treatment of autoimmune diseases. However, its immunosuppressive properties may also make it a potential target for infectious diseases, and further research is needed to determine its safety and efficacy.

Future Directions

For research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid include investigating its potential for the treatment of other autoimmune diseases, such as lupus and psoriasis. Additionally, further research is needed to determine the long-term safety and efficacy of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid, as well as its potential for combination therapy with other immunosuppressive drugs. Finally, research is needed to determine the optimal dosing and administration of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid for different autoimmune diseases.

Synthesis Methods

2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid is synthesized through a multistep process that involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with thionyl chloride, followed by reaction with N,N-dimethylformamide dimethyl acetal to form the corresponding 5-chloro-2-propan-2-ylpyrimidine-4-carbonyl chloride. This intermediate is then reacted with N-methyl-N-(methylamino)propan-2-ol to form 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid.

Scientific Research Applications

2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have immunosuppressive properties and has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

IUPAC Name

2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-6(2)10-14-5-8(13)9(15-10)11(17)16(4)7(3)12(18)19/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXXIYRNAGTKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)N(C)C(C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid

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